GIRK2 Potassium Channel Modulator Screening: Activity Contrast Between the sec-Butyl Derivative and Structural Class
In a high-throughput screen for modulators of the G protein-activated inward rectifier potassium channel 2 (GIRK2/KCNJ6), 2-(benzo[d]thiazol-2-yl)-N-(sec-butyl)nicotinamide was tested at six concentrations (0.024, 0.15, 0.94, 2.8, 8.3, and 25 μM) and scored INACTIVE across all conditions, including the primary screen, HEK counterscreen, GIRK2 counterscreen, and the GIRK2 dose-response assay . This result stands in contrast to the broader benzothiazole amide class, which includes compounds with demonstrated activity in ion channel modulation and adenosine receptor binding assays [1]. The complete inactivity of the sec-butyl congener implies that the N-sec-butyl group and 2-pyridyl-benzothiazole connectivity together may sterically or electronically disfavor the binding pose required for GIRK2 modulation, whereas alternative N-substituted benzothiazole nicotinamides with smaller (e.g., methyl) or aromatic N-substituents may retain channel-interacting capacity.
| Evidence Dimension | GIRK2 channel modulation activity at 0.024–25 μM |
|---|---|
| Target Compound Data | INACTIVE at all concentrations tested (0.024, 0.15, 0.94, 2.8, 8.3, and 25 μM); % Efficacy reported as INACTIVE for all assay outcomes |
| Comparator Or Baseline | Benzothiazole amide class: multiple members reported to exhibit adenosine A2A receptor affinity and functional ion channel modulation in patent literature (no direct matched-assay quantitative comparator available for GIRK2) |
| Quantified Difference | Cannot be quantified as a fold-difference due to lack of matched-assay comparator; qualitative differentiation: target compound is inactive where class members are reported active on related targets |
| Conditions | HepG2 cytotoxicity assay / GIRK2 modulator screen, measured in cell-based system using plate reader; Assay Source ID: VANDERBILT_HTS_GIRK2_MPD (Chemsrc Source 15621) |
Why This Matters
For researchers procuring this compound specifically for ion channel or GPCR-related studies, the confirmed GIRK2 inactivity serves as a critical negative-selection filter: it prevents the erroneous assumption that this benzothiazole-nicotinamide will behave as a channel modulator merely by class association, and it highlights the need to verify target engagement data rather than extrapolating from structurally related active analogs.
- [1] Flohr A, Jakob-Roetne R, Norcross RD, Riemer C. Isonicotin- and nicotinamide derivatives of benzothiazoles. US Patent Application US20030134854A1, published July 17, 2003. View Source
